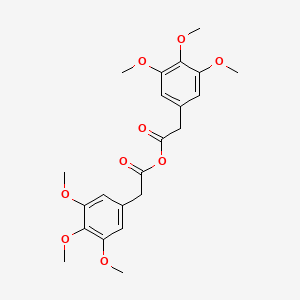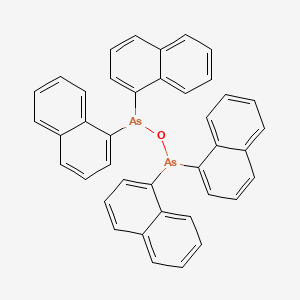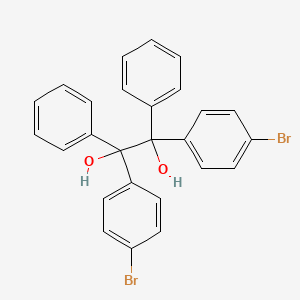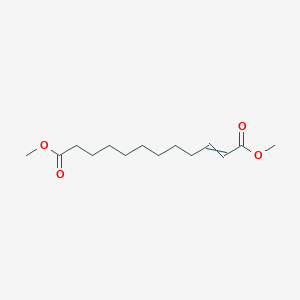
2-Furancarboximidic acid, 5-nitro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboximidic acid, 5-nitro-, methyl ester, also known as methyl 5-nitro-2-furoate, is an organic compound with the molecular formula C6H5NO5 and a molecular weight of 171.1076 g/mol . This compound is characterized by a furan ring substituted with a nitro group and a carboximidic acid methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboximidic acid, 5-nitro-, methyl ester typically involves the nitration of 2-furoic acid followed by esterification. The nitration process introduces a nitro group at the 5-position of the furan ring. The esterification step involves the reaction of the nitrated furoic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity. The nitration and esterification steps are optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Furancarboximidic acid, 5-nitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted furan derivatives.
Scientific Research Applications
2-Furancarboximidic acid, 5-nitro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furancarboximidic acid, 5-nitro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The furan ring structure allows for specific binding interactions with target proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-nitro-2-furoate
- Methyl 5-nitropyromucate
- Methyl 5-nitro-2-furylcarboxylate
Uniqueness
2-Furancarboximidic acid, 5-nitro-, methyl ester is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6001-23-6 |
|---|---|
Molecular Formula |
C6H6N2O4 |
Molecular Weight |
170.12 g/mol |
IUPAC Name |
methyl 5-nitrofuran-2-carboximidate |
InChI |
InChI=1S/C6H6N2O4/c1-11-6(7)4-2-3-5(12-4)8(9)10/h2-3,7H,1H3 |
InChI Key |
VPSZEHQXLLLDLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


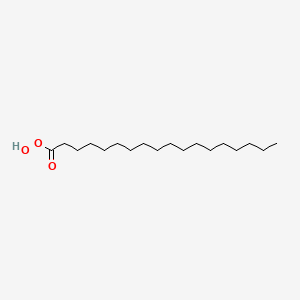
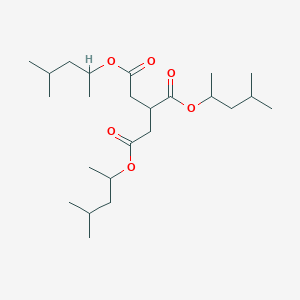
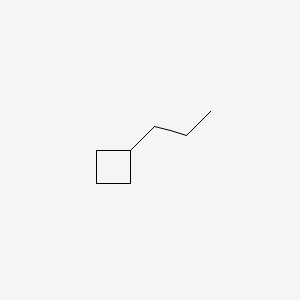
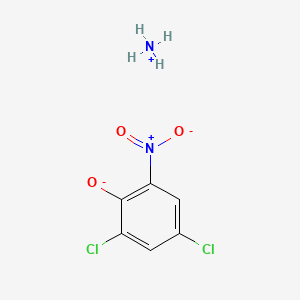
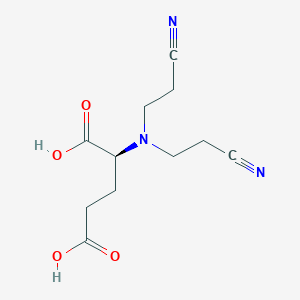

![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
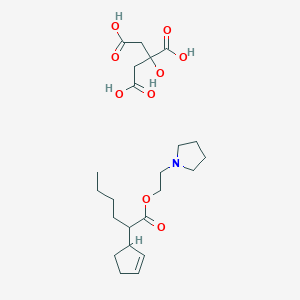
![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)

